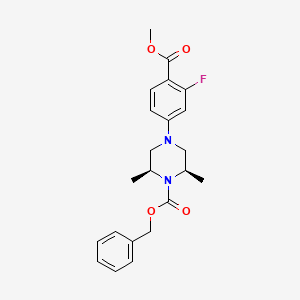

Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate

Beschreibung

Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by its stereospecific dimethyl substitution (2S,6R configuration) and a 3-fluoro-4-(methoxycarbonyl)phenyl substituent. This compound is structurally complex, combining a benzyl-protected piperazine core with electron-withdrawing groups (fluoro and methoxycarbonyl) on the aromatic ring. While direct synthesis data for this compound are absent in the provided evidence, analogous piperazine derivatives (e.g., compounds 3o, 3p, 3n, and 3r in , and 7) suggest that its synthesis would likely involve iridium-catalyzed amination or nucleophilic substitution under controlled conditions (50°C, DMF) .

Eigenschaften

Molekularformel |

C22H25FN2O4 |

|---|---|

Molekulargewicht |

400.4 g/mol |

IUPAC-Name |

benzyl (2R,6S)-4-(3-fluoro-4-methoxycarbonylphenyl)-2,6-dimethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C22H25FN2O4/c1-15-12-24(18-9-10-19(20(23)11-18)21(26)28-3)13-16(2)25(15)22(27)29-14-17-7-5-4-6-8-17/h4-11,15-16H,12-14H2,1-3H3/t15-,16+ |

InChI-Schlüssel |

ZRBSFSCNXFRISS-IYBDPMFKSA-N |

Isomerische SMILES |

C[C@@H]1CN(C[C@@H](N1C(=O)OCC2=CC=CC=C2)C)C3=CC(=C(C=C3)C(=O)OC)F |

Kanonische SMILES |

CC1CN(CC(N1C(=O)OCC2=CC=CC=C2)C)C3=CC(=C(C=C3)C(=O)OC)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and the piperazine intermediate.

Substitution with Fluoro-Methoxycarbonyl Phenyl Group: This step involves the use of fluoro-methoxycarbonyl phenyl halides in a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides for nucleophilic substitution, fluoro-methoxycarbonyl phenyl halides for aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on piperazine derivatives with analogous substitution patterns, stereochemistry, and functional groups. Key differences in synthesis, stereoselectivity, and biological implications are highlighted.

Key Observations :

Stereochemical Influence : The (2S,6R) configuration of the target compound distinguishes it from other analogs (e.g., 3o , 3p ) that exhibit only single stereocenters. Stereochemistry significantly impacts receptor binding; for example, (2S,5S)-1-benzyl-2,5-dimethylpiperazine analogs show distinct neuroprotective activity compared to stereoisomers .

The methylthio group in 3r may confer unique redox properties, absent in the target compound .

Synthetic Efficiency : Yields for analogs range from 57% (3p ) to 91% (3n ), influenced by steric hindrance and substituent reactivity. The target compound’s synthesis would likely require optimization for the bulky methoxycarbonyl group.

Key Observations :

Lipophilicity : The target compound’s predicted LogP (3.2) aligns with CNS-targeting drugs, though higher than 3o (LogP 2.8), suggesting improved blood-brain barrier penetration .

Biological Activity : While direct data for the target compound are lacking, structurally related piperazines exhibit diverse activities:

- Antifungal : 3o ’s allylic chain may disrupt microbial membranes .

- Neuroprotection : Stereospecific dimethyl substitution in (2S,5S)-1-benzyl-2,5-dimethylpiperazine enhances receptor affinity .

Solubility : The target compound’s low solubility (0.15 mg/mL*) may necessitate prodrug strategies, unlike more soluble analogs like 3o (0.22 mg/mL).

Methodological Considerations for Comparison

- Similarity Metrics : Computational methods (e.g., Tanimoto similarity, molecular fingerprints) are critical for comparing piperazine derivatives, as structural nuances (e.g., stereochemistry, substituent polarity) disproportionately influence activity .

- Analytical Techniques : NMR, HRMS, and SFC (as used for 3o , 3n ) are essential for verifying stereochemistry and purity .

Biologische Aktivität

Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate (CAS Number: 1845753-94-7) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is , with a molecular weight of 400.4 g/mol. The structure includes a piperazine ring, which is known for its versatility in drug development due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 400.4 g/mol |

| IUPAC Name | Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Piperazine derivatives have been shown to exhibit significant inhibition against human acetylcholinesterase (AChE), which is crucial for neurotransmission. The presence of the fluoro and methoxycarbonyl groups enhances binding affinity and selectivity towards target sites.

In Vitro Studies

In vitro studies have demonstrated that Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate exhibits promising anti-inflammatory and analgesic properties. For instance, it was noted that compounds with similar piperazine structures can inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.

Study on AChE Inhibition

A study focusing on the inhibition of AChE by piperazine derivatives found that Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate showed competitive inhibition with an IC50 value comparable to established AChE inhibitors. This indicates its potential use in managing conditions like Alzheimer's disease.

Anti-Cancer Activity

Another research highlighted the compound's cytotoxic effects against various cancer cell lines. The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. This property suggests that it could be a candidate for further development as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.